molecular formula C27H26N2O3 B5913788 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one

3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one

Cat. No. B5913788
M. Wt: 426.5 g/mol
InChI Key: YETPLKHCKNHQPG-UHFFFAOYSA-N
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Description

3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one, also known as ABT-639, is a selective T-type calcium channel blocker. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking T-type calcium channels, 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one reduces neuronal excitability and neurotransmitter release, leading to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one has been shown to have significant antihypertensive effects in animal models, which are attributed to its ability to reduce peripheral vascular resistance. It has also been shown to have antiepileptic effects in animal models, which are attributed to its ability to reduce neuronal excitability. In addition, 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one has been shown to have potential as a novel therapeutic agent for the treatment of neuropathic pain and cancer.

Advantages and Limitations for Lab Experiments

3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one has several advantages for lab experiments, including its high selectivity for T-type calcium channels, its well-characterized pharmacokinetics and pharmacodynamics, and its availability as a synthetic compound. However, 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one also has some limitations for lab experiments, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Future Directions

Future research on 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one could focus on several areas, including the development of more potent and selective T-type calcium channel blockers, the evaluation of 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one in clinical trials for the treatment of various diseases, and the investigation of the underlying mechanisms of 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one's therapeutic effects. In addition, future research could explore the potential of 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one as a tool compound for the study of T-type calcium channels and their role in disease.

Synthesis Methods

The synthesis of 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one involves a multistep process, starting from commercially available starting materials. The key step involves the condensation of 4-hydroxycoumarin with 4-(diphenylmethyl)piperazine in the presence of a base, followed by the protection of the amine group with a Boc group. The Boc-protected intermediate is then reacted with 3-bromo-4-chlorobenzaldehyde to give the final product 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one.

Scientific Research Applications

3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, epilepsy, neuropathic pain, and cancer. It has been shown to have significant antihypertensive effects in animal models and has been evaluated in clinical trials for the treatment of hypertension. 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one has also been shown to have antiepileptic effects in animal models and has been evaluated in clinical trials for the treatment of epilepsy. In addition, 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one has been shown to have potential as a novel therapeutic agent for the treatment of neuropathic pain and cancer.

properties

IUPAC Name

3-[(4-benzhydrylpiperazin-1-yl)methyl]-4-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3/c30-26-22-13-7-8-14-24(22)32-27(31)23(26)19-28-15-17-29(18-16-28)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,25,30H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETPLKHCKNHQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C3=CC=CC=C3OC2=O)O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Benzhydrylpiperazin-1-yl)methyl]-4-hydroxychromen-2-one

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